11-Ketoandrosterone

Biomarker Discovery Endocrinology Steroid Metabolism

Choose 11-Ketoandrosterone for its unique metabolic specificity—it is the sole urinary 11-oxyandrogen metabolite free from glucocorticoid catabolism interference. This ensures unambiguous tracking of 5α-reductase (SRD5A2) activity in androgen pathway research. Avoid analytical confounders; insist on this specific compound for valid LC-MS/MS assay development and prognostic cancer studies.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 1231-82-9
Cat. No. B135574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Ketoandrosterone
CAS1231-82-9
Synonyms(3α,5α)-3-Hydroxyandrostane-11,17-dione;  11-Oxoandrosterone;  3α-Hydroxy-5α-androstan-11,17-dione;  5α-Androstan-3α-ol-11,17-dione;  5α-Androstane-3α-ol-11,17-dione;  Ba 2683;  NSC 56412; 
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1
InChIKeyIUNYGQONJQTULL-UFTZPVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Ketoandrosterone (CAS 1231-82-9): Sourcing Guide for an 11-Oxygenated Androgen with Unique Specificity


11-Ketoandrosterone (11KAn, CAS 1231-82-9) is an endogenous C19 steroid and a downstream urinary metabolite of the potent androgen 11-ketotestosterone [1]. It is a member of the 11-oxygenated androgen class, a group of adrenal-derived steroids that have recently been recognized for their significant androgenic activity and clinical relevance, including in conditions like prostate cancer and congenital adrenal hyperplasia [2]. As a metabolite, its primary value in research lies in its unique specificity as a biomarker, distinguishing it from other closely related 11-oxyandrogen metabolites that have overlapping metabolic origins [3].

11-Ketoandrosterone Substitution: Why Overlapping Metabolism Prevents Simple Interchange with Related Analogs


Substituting 11-Ketoandrosterone with a seemingly similar 11-oxygenated androgen metabolite, such as 11-ketoetiocholanolone or 11β-hydroxyandrosterone, introduces significant analytical and interpretive confounders. A key finding from integrated in vivo and ex vivo human metabolism studies reveals that 11KAn is the only urinary 11-oxygenated androgen metabolite without overlap with glucocorticoid metabolism, unlike its close analogs which are also produced from cortisol and cortisone catabolism [1]. This lack of metabolic overlap is a critical differentiator. Furthermore, 11KAn is generated via a specific 5α-reductase type 2 (SRD5A2) pathway that represents a minority route of 11-ketotestosterone inactivation, while the major pathway yields 11-ketoetiocholanolone, which is also a metabolite of the glucocorticoid cortisone [2]. Consequently, using a generic or less specific analog would compromise the ability to specifically trace 11-oxygenated androgen production, underscoring the necessity for this specific compound in targeted research.

11-Ketoandrosterone Procurement: Quantitative Evidence for Superior Specificity and Clinical Correlation vs. Analogs


Unique Metabolic Specificity vs. 11β-Hydroxyandrosterone and 11-Ketoetiocholanolone

11-Ketoandrosterone is the only urinary 11-oxygenated androgen metabolite that is not also derived from glucocorticoid metabolism. This finding was established in an integrated in vivo and ex vivo human hepatic metabolism study. In contrast, the primary 11β-hydroxy metabolites (11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone) and the other 11-keto metabolite, 11-ketoetiocholanolone, are all known to overlap significantly with glucocorticoid metabolism [1].

Biomarker Discovery Endocrinology Steroid Metabolism

Distinct Clinical Prognostic Value vs. 11β-Hydroxyandrosterone in Endometrial Cancer

Preoperative levels of 11-Ketoandrosterone (11KAST) provide a distinct prognostic signal compared to its 11β-hydroxy counterpart. In a cohort of 272 postmenopausal endometrial cancer patients, higher preoperative free 11KAST was significantly associated with an increased risk of disease recurrence (Hazard Ratio of 2.99; 95% CI, 1.09-8.18; P=0.03). In contrast, the adverse association for 11β-hydroxyandrosterone (11OHAST) was only significant postoperatively (HR = 3.23; 95% CI, 1.11-9.40; P=0.03) [1].

Oncology Endometrial Cancer Prognostic Biomarkers

Differential Inactivation via Sulfation vs. Other C11-oxy C19 Steroids

The metabolic fate of 11-Ketoandrosterone (11KAST) differs from other androgens in its susceptibility to conjugation. In MCF-7 BUS and T-47D breast cancer cell models, 11KAST was the only steroid among the panel tested (including testosterone, 11-ketotestosterone, and 11-ketodihydrotestosterone) that was significantly sulfated (p<0.05) [1]. This is a key point of differentiation in the broader context of C11-oxy C19 steroid inactivation, which is generally characterized by impeded glucuronidation compared to classical androgens [2].

Drug Metabolism Cancer Biology Conjugation

Optimal Research and Industrial Use Cases for 11-Ketoandrosterone (CAS 1231-82-9)


Developing Highly Specific LC-MS/MS Assays for 11-Oxygenated Androgen Pathways

11-Ketoandrosterone is an essential reference standard for developing and validating LC-MS/MS methods that aim to specifically quantify 11-oxygenated androgen production. Its unique metabolic specificity [1] allows it to serve as a definitive, unambiguous marker for the 5α-reductase (SRD5A2) branch of 11-ketotestosterone metabolism, unlike the alternative 5β-reduced metabolite, 11-ketoetiocholanolone, which is confounded by glucocorticoid catabolism [2]. Inclusion of this standard is critical for achieving accurate pathway profiling in clinical research.

Investigating Preoperative Prognostic Biomarkers in Hormone-Sensitive Cancers

Research programs focused on identifying preoperative risk factors in cancers like endometrial cancer should prioritize 11-Ketoandrosterone as a key analyte. Its significant, independent association with recurrence risk before surgery (HR=2.99, P=0.03) provides a unique prognostic window that is not mirrored by related metabolites like 11β-hydroxyandrosterone [3]. Using this compound allows for the development of more precise prognostic models based on pre-treatment steroid profiles.

In Vitro Metabolism Studies of Androgen Inactivation in Cancer Cells

In cell-based models of hormone-dependent cancers, 11-Ketoandrosterone is a crucial compound for studying alternative androgen inactivation pathways. Its distinct tendency toward sulfation, rather than glucuronidation, differentiates it from classical androgens and other 11-oxyandrogens [4]. Researchers investigating the role of sulfotransferases (SULTs) in modulating local androgen activity will find 11KAn an invaluable tool for probing this specific metabolic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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